molecular formula C16H15ClF2N2O2S B10949046 1-[3-Chloro-4-(difluoromethoxy)phenyl]-3-(4-ethoxyphenyl)thiourea

1-[3-Chloro-4-(difluoromethoxy)phenyl]-3-(4-ethoxyphenyl)thiourea

Cat. No.: B10949046
M. Wt: 372.8 g/mol
InChI Key: FJVAZGWFJMAXBI-UHFFFAOYSA-N
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Description

1-[3-Chloro-4-(difluoromethoxy)phenyl]-3-(4-ethoxyphenyl)thiourea is a synthetic organic compound with the molecular formula C16H15ClF2N2O3S. This compound is characterized by the presence of a thiourea group, which is known for its diverse applications in various fields, including medicinal chemistry and material science.

Preparation Methods

The synthesis of 1-[3-Chloro-4-(difluoromethoxy)phenyl]-3-(4-ethoxyphenyl)thiourea typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 3-chloro-4-(difluoromethoxy)aniline and 4-ethoxyphenyl isothiocyanate.

    Reaction Conditions: The two starting materials are reacted under controlled conditions, usually in the presence of a base such as triethylamine, to form the desired thiourea compound.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

1-[3-Chloro-4-(difluoromethoxy)phenyl]-3-(4-ethoxyphenyl)thiourea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the thiourea group to thiol or amine derivatives using reducing agents like lithium aluminum hydride.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common reagents used in these reactions include acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-[3-Chloro-4-(difluoromethoxy)phenyl]-3-(4-ethoxyphenyl)thiourea has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.

    Material Science: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

    Biological Research: The compound is used as a tool in biological studies to investigate the role of thiourea derivatives in various biochemical pathways.

Mechanism of Action

The mechanism of action of 1-[3-Chloro-4-(difluoromethoxy)phenyl]-3-(4-ethoxyphenyl)thiourea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site, thereby blocking substrate access and preventing the catalytic reaction. The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

1-[3-Chloro-4-(difluoromethoxy)phenyl]-3-(4-ethoxyphenyl)thiourea can be compared with other thiourea derivatives, such as:

    1-[3-Chloro-4-(difluoromethoxy)phenyl]-3-(4-methoxyphenyl)thiourea: Similar structure but with a methoxy group instead of an ethoxy group.

    1-[3-Chloro-4-(difluoromethoxy)phenyl]-3-(4-ethoxyphenyl)urea: Similar structure but with a urea group instead of a thiourea group.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C16H15ClF2N2O2S

Molecular Weight

372.8 g/mol

IUPAC Name

1-[3-chloro-4-(difluoromethoxy)phenyl]-3-(4-ethoxyphenyl)thiourea

InChI

InChI=1S/C16H15ClF2N2O2S/c1-2-22-12-6-3-10(4-7-12)20-16(24)21-11-5-8-14(13(17)9-11)23-15(18)19/h3-9,15H,2H2,1H3,(H2,20,21,24)

InChI Key

FJVAZGWFJMAXBI-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=S)NC2=CC(=C(C=C2)OC(F)F)Cl

Origin of Product

United States

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